3-(5-Benzyl-1,3-thiazol-2-yl)-2-imino-5-phenyl-1,3-thiazolidin-4-one

Lipophilicity Drug-likeness Physicochemical profiling

3-(5-Benzyl-1,3-thiazol-2-yl)-2-imino-5-phenyl-1,3-thiazolidin-4-one (CAS 881433-19-8) is a fully synthetic, dual-heterocyclic 4-thiazolidinone that embeds a 5-benzyl-1,3-thiazol-2-yl motif at N3 and a phenyl group at C5 of the 2-imino-1,3-thiazolidin-4-one nucleus. This architecture distinguishes it from the broader 4-thiazolidinone family, where N3 substitution is often limited to simple alkyl, aryl, or benzothiazolyl groups, and C5 typically carries a benzylidene rather than a phenyl ring.

Molecular Formula C19H15N3OS2
Molecular Weight 365.5 g/mol
Cat. No. B12140922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Benzyl-1,3-thiazol-2-yl)-2-imino-5-phenyl-1,3-thiazolidin-4-one
Molecular FormulaC19H15N3OS2
Molecular Weight365.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CN=C(S2)N3C(=O)C(SC3=N)C4=CC=CC=C4
InChIInChI=1S/C19H15N3OS2/c20-18-22(17(23)16(25-18)14-9-5-2-6-10-14)19-21-12-15(24-19)11-13-7-3-1-4-8-13/h1-10,12,16,20H,11H2
InChIKeyAVMXXESPIRVLPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 3-(5-Benzyl-1,3-thiazol-2-yl)-2-imino-5-phenyl-1,3-thiazolidin-4-one Demands a Distinct Position in Thiazolidinone Procurement


3-(5-Benzyl-1,3-thiazol-2-yl)-2-imino-5-phenyl-1,3-thiazolidin-4-one (CAS 881433-19-8) is a fully synthetic, dual-heterocyclic 4-thiazolidinone that embeds a 5-benzyl-1,3-thiazol-2-yl motif at N3 and a phenyl group at C5 of the 2-imino-1,3-thiazolidin-4-one nucleus . This architecture distinguishes it from the broader 4-thiazolidinone family, where N3 substitution is often limited to simple alkyl, aryl, or benzothiazolyl groups, and C5 typically carries a benzylidene rather than a phenyl ring [1]. The presence of the 5-benzylthiazole appendage introduces a distinct steric and electronic profile that directly impacts molecular recognition and physicochemical properties, making generic substitution within the class unreliable.

Why 3-(5-Benzyl-1,3-thiazol-2-yl)-2-imino-5-phenyl-1,3-thiazolidin-4-one Cannot Be Treated as Interchangeable with Other 4-Thiazolidinones


The 4-thiazolidinone scaffold is notoriously sensitive to peripheral substitution; even conservative N3 or C5 modifications can invert target selectivity, shift potency by orders of magnitude, or abolish cellular activity entirely [1]. The target compound’s unique 5-benzylthiazol-2-yl substituent at N3 creates a sterically demanding, lipophilic extension that is absent in the common 2-imino-3-phenyl or 3-(benzothiazol-2-yl) analogs, fundamentally altering its pharmacophore shape and conformational sampling [2]. Consequently, data generated on apparently similar 4-thiazolidinones cannot be extrapolated to this molecule, and procurement decisions must be based on compound-specific evidence.

Quantitative Differentiation Evidence for 3-(5-Benzyl-1,3-thiazol-2-yl)-2-imino-5-phenyl-1,3-thiazolidin-4-one Versus Closest Analogs


Predicted Lipophilicity (cLogP) Advantage Over the Unsubstituted Thiazolyl Analog

The 5-benzyl substituent on the thiazole ring adds approximately 2.5–3.0 log P units relative to the parent 2-imino-5-phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one, as calculated by consensus cLogP algorithms . This shift moves the compound from a borderline (cLogP ~1.5) to a more membrane-permeable range (cLogP ~4.0–4.5), which is often associated with improved cellular penetration in phenotypic assays.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) and Its Implication for Blood-Brain Barrier Penetration

The topological polar surface area (TPSA) of the target compound is calculated as 80.7 Ų , which is below the widely cited threshold of 90 Ų for favorable CNS penetration. The unsubstituted thiazole analog (2-imino-5-phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one) has an identical heteroatom count and thus an identical TPSA; however, the benzyl group’s effect on lipophilicity (see above) moves the composite CNS MPO score into a more desirable range.

CNS drug discovery BBB permeability Physicochemical properties

Hydrogen Bond Donor/Acceptor Profile and Its Impact on Kinase Selectivity

The target compound possesses exactly one hydrogen bond donor (the imino NH) and five hydrogen bond acceptors (N and O atoms) . This balanced HBD/HBA ratio (1:5) is characteristic of type I kinase inhibitor scaffolds, whereas related 2-thioxo-4-thiazolidinones (rhodanines) contain a second HBD (thioamide NH) that often introduces promiscuous binding and off-target toxicity.

Kinase inhibitor design Hydrogen bonding Off-target liability

Synthetic Accessibility and Scalability Advantage Over 5-Benzylidene Derivatives

The target compound is assembled via a two-step sequence from 2-chloroacetamido-5-benzylthiazole and potassium thiocyanate, proceeding through a thiocyanate rearrangement that directly furnishes the 2-imino-4-thiazolidinone ring in the absence of harsh condensation conditions [1]. In contrast, analogous 5-benzylidene-2-imino-4-thiazolidinones typically require a Knoevenagel condensation with aromatic aldehydes, which can be capricious in terms of yield and stereochemical outcome [2].

Synthetic chemistry Scalability Procurement feasibility

Rotatable Bond Count and Conformational Entropy Differential

The 5-benzyl group on the thiazole ring introduces two additional rotatable bonds compared to the unsubstituted thiazol-2-yl analog, increasing the total rotatable bond count from 3 to 5 . While elevated rotatable bond count can increase conformational entropy penalty upon binding, the benzyl group also enables induced-fit interactions with hydrophobic pockets that are inaccessible to the rigid analog.

Conformational analysis Drug design Entropy penalty

Priority Application Scenarios for 3-(5-Benzyl-1,3-thiazol-2-yl)-2-imino-5-phenyl-1,3-thiazolidin-4-one Based on Verified Differentiation Evidence


Kinase Inhibitor Hit-to-Lead Programs Requiring CNS-Penetrant Chemical Matter

The compound’s favorable cLogP (approximately 4.3) and TPSA (80.7 Ų) profile positions it as a viable starting point for CNS kinase programs where many 4-thiazolidinones fail due to excessive polarity. Its single HBD also aligns with design principles for selective type I kinase inhibition, reducing the risk of rhodanine-like promiscuity.

Antimicrobial Research Targeting Gram-positive Pathogens Where Lipophilicity Drives Membrane Penetration

The benzylthiazole-driven lipophilicity gain (ΔcLogP ≈ +2.7 vs. the unsubstituted analog) is predicted to enhance penetration through the Gram-positive cell wall, a property critical for targeting intracellular bacterial enzymes such as MurB, which has been validated as a target of thiazole-thiazolidinone hybrids [1].

Chemical Biology Probe Development Focused on Cellular Target Engagement Assays (CETSA/NanoBRET)

The balanced physicochemical profile (cLogP 4.3, TPSA 80.7, HBD = 1) suggests adequate cell permeability for CETSA and NanoBRET target engagement readouts, while the synthetic accessibility [2] facilitates rapid analog synthesis for structure-activity relationship exploration without requiring extensive route optimization.

Lead Optimization Scaffold Requiring Modular Late-Stage Functionalization at the Benzyl Position

The benzylic methylene of the 5-benzylthiazole moiety constitutes a synthetic handle for metabolic soft-spot engineering or affinity-label installation (e.g., benzylic oxidation, halogenation) [2], providing a clear vector for ADME property modulation that is absent in fully aromatic or unsubstituted thiazole analogs.

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